Tariquidar is classified as a P-glycoprotein inhibitor and is often referred to by its chemical name, 1-(4-(2-(dimethylamino)ethyl)phenyl)-3-(4-methoxyphenyl)urea. It is commercially available in the form of methanesulfonate hydrate, which enhances its solubility and bioavailability. The compound was developed to overcome multidrug resistance in cancer therapy by preventing the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentrations.
The synthesis of tariquidar involves several steps that utilize various chemical reactions. A notable method described in literature includes:
This multi-step synthesis highlights the complexity and precision required in producing this compound for research and clinical applications .
Tariquidar has a complex molecular structure characterized by several functional groups that contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 398.50 g/mol.
The three-dimensional conformation of tariquidar allows it to effectively bind to the P-glycoprotein transporter, inhibiting its function and facilitating increased drug accumulation within cells .
Tariquidar primarily functions through non-competitive inhibition of P-glycoprotein. Key chemical reactions involving tariquidar include:
These interactions are crucial for understanding how tariquidar can be used to enhance therapeutic outcomes in various clinical settings.
The mechanism of action for tariquidar revolves around its ability to inhibit P-glycoprotein-mediated drug efflux. This inhibition leads to:
Tariquidar exhibits several notable physical and chemical properties:
These properties influence its formulation and administration routes in clinical settings.
Tariquidar has several significant applications in scientific research and clinical practice:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2